molecular formula C20H19ClFNO2 B15198660 Benzyl (4-(3-chloro-5-ethynyl-4-fluorophenyl)butyl)carbamate

Benzyl (4-(3-chloro-5-ethynyl-4-fluorophenyl)butyl)carbamate

Cat. No.: B15198660
M. Wt: 359.8 g/mol
InChI Key: HDNLCXADJRGKNN-UHFFFAOYSA-N
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Description

Benzyl (4-(3-chloro-5-ethynyl-4-fluorophenyl)butyl)carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a benzyl group, a butyl chain, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (4-(3-chloro-5-ethynyl-4-fluorophenyl)butyl)carbamate typically involves multi-step organic reactions. One common approach is the reaction of 4-(3-chloro-5-ethynyl-4-fluorophenyl)butylamine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or distillation.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl-containing derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Benzyl (4-(3-chloro-5-ethynyl-4-fluorophenyl)butyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Benzyl (4-(3-chloro-5-ethynyl-4-fluorophenyl)butyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The ethynyl and fluorophenyl groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

    Benzyl (4-(3-chloro-4-fluorophenyl)butyl)carbamate: Lacks the ethynyl group, which may affect its reactivity and binding properties.

    Benzyl (4-(3-chloro-5-ethynylphenyl)butyl)carbamate: Lacks the fluorine atom, potentially altering its electronic properties and biological activity.

Uniqueness: Benzyl (4-(3-chloro-5-ethynyl-4-fluorophenyl)butyl)carbamate is unique due to the presence of both the ethynyl and fluorophenyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H19ClFNO2

Molecular Weight

359.8 g/mol

IUPAC Name

benzyl N-[4-(3-chloro-5-ethynyl-4-fluorophenyl)butyl]carbamate

InChI

InChI=1S/C20H19ClFNO2/c1-2-17-12-16(13-18(21)19(17)22)10-6-7-11-23-20(24)25-14-15-8-4-3-5-9-15/h1,3-5,8-9,12-13H,6-7,10-11,14H2,(H,23,24)

InChI Key

HDNLCXADJRGKNN-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C(=CC(=C1)CCCCNC(=O)OCC2=CC=CC=C2)Cl)F

Origin of Product

United States

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